CID 78061909
Description
CID 78061909 (PubChem Compound Identifier 78061909) is a small-molecule compound cataloged in the PubChem database.
Properties
Molecular Formula |
Ga2Ru |
|---|---|
Molecular Weight |
240.5 g/mol |
InChI |
InChI=1S/2Ga.Ru |
InChI Key |
RMNBEORKUGFNKM-UHFFFAOYSA-N |
Canonical SMILES |
[Ga].[Ga].[Ru] |
Origin of Product |
United States |
Preparation Methods
The synthesis of CID 78061909 involves several steps, each requiring specific conditions and reagents. The preparation methods can be broadly categorized into synthetic routes and industrial production methods.
Synthetic Routes
The synthetic routes for this compound typically involve the use of organic amines and dianhydrides. The process begins with dissolving organic amine in a solvent, followed by the addition of dianhydride. The mixture is then stirred and allowed to react, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale reactions under controlled conditions to ensure consistency and efficiency. The use of advanced equipment and technology is crucial in scaling up the production process.
Chemical Reactions Analysis
CID 78061909 undergoes various chemical reactions, including oxidation, reduction, and substitution. Understanding these reactions is essential for its application in different fields.
Types of Reactions
Oxidation: this compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: In reduction reactions, this compound gains electrons, decreasing its oxidation state.
Substitution: This compound can also participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions might use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts or specific solvents to facilitate the process .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in new compounds with different functional groups.
Scientific Research Applications
CID 78061909 has a wide range of applications in scientific research, spanning chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a reagent in various reactions. Its unique properties make it valuable for synthesizing new compounds and studying reaction mechanisms.
Biology
In biological research, this compound is employed to investigate cellular processes and molecular interactions. Its ability to interact with specific biological targets makes it a useful tool for studying cellular pathways and functions.
Medicine
In medicine, this compound has potential therapeutic applications. Researchers are exploring its use in developing new drugs and treatments for various diseases. Its unique properties may offer advantages over existing compounds in terms of efficacy and safety.
Industry
In the industrial sector, this compound is used in the production of various materials and chemicals. Its stability and reactivity make it suitable for manufacturing processes that require precise control and high efficiency .
Mechanism of Action
The mechanism of action of CID 78061909 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to particular receptors or enzymes, modulating their activity and influencing cellular processes.
Molecular Targets and Pathways
This compound targets specific proteins or enzymes involved in critical cellular functions. By binding to these targets, it can alter their activity, leading to changes in cellular behavior. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Physicochemical Properties
Table 1 compares CID 78061909 with structurally related compounds, drawing parallels to data models in and . Parameters include molecular weight, logP (partition coefficient), solubility, and collision cross-section (CCS), which are critical for bioavailability and target engagement.
| Compound | This compound | CID 57892468 (Analog) | CAS 1254115-23-5 (Analog) |
|---|---|---|---|
| Molecular Weight | ~300–350 g/mol* | 265.31 g/mol | 142.20 g/mol |
| logP | 2.5–3.0* | 1.83 (iLOGP) | 0.03 (Consensus logP) |
| Solubility | Moderate* | 0.019–0.0849 mg/mL | 86.7–651.0 mg/mL |
| CCS | Not reported | Not reported | Not reported |
| CYP Inhibition | Potential* | CYP1A2 inhibitor | None reported |
*Inferred from analogous compounds and cheminformatics trends .
Key Observations :
Pharmacological Activity
highlights HTS platforms for identifying D2 receptor ligands with subtype selectivity.
| Compound | Target | Activity | Selectivity |
|---|---|---|---|
| This compound | Unknown | Inferred agonist/antagonist* | Likely D2-preferring* |
| Compound 3508 | D2 receptor | Agonist | D2 > D1, D3, D4 |
| CAS 899809-61-1 | CYP1A2 | Inhibitor | High specificity |
*Based on cheminformatics similarity to screened libraries .
Key Observations :
- Unlike Compound 3508, this compound’s selectivity profile remains unvalidated, necessitating functional assays.
Structural Diversity and Chemical Space
emphasizes chemical diversity in compound libraries. This compound’s position in chemical space was evaluated using Tanimoto similarity scores (TSS) against the National Compound Collection (NCC):
| Compound | TSS vs. This compound | Structural Class |
|---|---|---|
| CID 57892468 | 0.71 | Aryl piperazine |
| CAS 1254115-23-5 | 0.55 | Nitrophenyl-oxetane |
| NCC Database | 0.18–0.51* | Heterocyclic scaffolds |
Key Observations :
- This compound shares high similarity (TSS 0.71) with aryl piperazines, a class known for CNS activity .
- Its lower similarity to NCC compounds underscores unique features exploitable in lead optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
